Ethyl methyl terephthalate

Catalog No.
S1907580
CAS No.
22163-52-6
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl terephthalate

CAS Number

22163-52-6

Product Name

Ethyl methyl terephthalate

IUPAC Name

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3

InChI Key

SGPZSOQUJLFTMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC
  • Liquid Crystal Research

    Due to its aromatic structure, EMT possesses some liquid crystalline properties. Research has investigated EMT derivatives for their potential use in liquid crystal displays (LCDs) (). These studies explore how modifying the EMT molecule can influence the formation and properties of liquid crystal phases, which are crucial for LCD function.

  • Polymer Synthesis

    Some research explores EMT as a potential comonomer (a monomer used with another to form a copolymer) for the synthesis of novel polyesters. The idea is to incorporate EMT's unique structure into polyester chains, potentially leading to materials with tailored properties for specific applications ([US patent 7041522A]).

Ethyl methyl terephthalate is an organic compound with the molecular formula C11H12O4C_{11}H_{12}O_{4}. It is classified as an ester and is structurally characterized by a terephthalate group, which is derived from terephthalic acid, esterified with both ethyl and methyl alcohols. This compound appears as a colorless liquid and is soluble in organic solvents, making it useful in various applications.

, primarily due to its ester functional groups. Key reactions include:

  • Methanolysis: This reaction involves the breakdown of ethyl methyl terephthalate in the presence of methanol, leading to the formation of methanol esters and other byproducts. This reaction is significant in recycling processes for polyesters .
  • Transesterification: Ethyl methyl terephthalate can undergo transesterification with other alcohols, resulting in the exchange of alkoxy groups. This reaction is essential for modifying polymer properties.
  • Hydrolysis: Under specific conditions, ethyl methyl terephthalate can hydrolyze to yield terephthalic acid and ethanol. This reaction can be catalyzed by acids or bases and is relevant in environmental degradation studies .

Ethyl methyl terephthalate can be synthesized through various methods:

  • Esterification: The direct esterification of terephthalic acid with ethanol and methanol under acidic conditions leads to the formation of ethyl methyl terephthalate. This method typically requires heat to drive the reaction forward and remove water produced as a byproduct.
  • Transesterification: Another synthesis route involves the transesterification of dimethyl terephthalate with ethanol in the presence of a catalyst. This method allows for better control over the product distribution and purity .

Ethyl methyl terephthalate has several applications across different industries:

  • Polymer Production: It serves as a monomer in the synthesis of polyesters, particularly those used in textiles and packaging materials.
  • Solvent: Due to its solvent properties, it is utilized in coatings, adhesives, and inks.
  • Chemical Intermediate: Ethyl methyl terephthalate acts as an intermediate for producing other chemicals or polymers, enhancing its utility in chemical manufacturing processes .

Interaction studies involving ethyl methyl terephthalate primarily focus on its reactivity with other chemicals during synthesis processes. Research indicates that its reactivity profile is comparable to that of other esters, suggesting that it can participate in similar chemical transformations. The compound's interactions with biological systems remain underexplored but could be significant given its structural characteristics .

Ethyl methyl terephthalate shares structural similarities with several related compounds. Below are some notable comparisons:

Compound NameMolecular FormulaKey Features
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Commonly used as a precursor for polyesters; more volatile than ethyl methyl terephthalate.
Bis(2-ethylhexyl) TerephthalateC24H38O4C_{24}H_{38}O_{4}Used as a plasticizer; larger alkyl groups provide different physical properties compared to ethyl methyl terephthalate.
Ethylene Glycol TerephthalateC10H10O4C_{10}H_{10}O_{4}A polymer precursor; differs by having ethylene glycol as part of its structure rather than mixed alcohols.

Uniqueness

Ethyl methyl terephthalate's uniqueness lies in its dual alkoxy substitution (ethyl and methyl), which influences its physical properties compared to similar compounds. This specific substitution pattern affects its solubility, reactivity, and suitability for various applications, particularly in polymer chemistry where tailored properties are essential.

Ethyl methyl terephthalate (EMT) emerged as a derivative of terephthalic acid during mid-20th-century advancements in polyester chemistry. While terephthalic acid itself was first isolated in 1846, the development of its ester derivatives accelerated with the commercialization of polyethylene terephthalate (PET) in the 1940s. EMT likely originated from systematic studies on esterification techniques aimed at modifying terephthalate properties for industrial applications. Early patents, such as those exploring mixed ester syntheses, laid the groundwork for EMT’s identification as a distinct compound. Its structural relationship to dimethyl terephthalate (DMT)—a key PET precursor—underscores its role in polymer science.

Chemical Classification and Nomenclature

EMT belongs to the aromatic dicarboxylate ester family, characterized by a benzene ring with two esterified carboxyl groups. Its IUPAC name is 1-ethyl 4-methyl benzene-1,4-dicarboxylate, reflecting the ethyl and methyl substituents on the terephthalate backbone. The molecular formula is $$ \text{C}{11}\text{H}{12}\text{O}{4} $$, with a molecular weight of 208.21 g/mol. The compound’s structure comprises a central benzene ring with ester groups at the *para* positions: one bonded to a methyl group ($$-\text{OCH}3$$) and the other to an ethyl group ($$-\text{OCH}2\text{CH}3$$).

Importance in Academic Research

EMT serves as a model substrate in enzymology and materials science:

  • Enzymatic Studies: EMT’s structural similarity to PET degradation intermediates (e.g., bis(2-hydroxyethyl) terephthalate) makes it valuable for probing carboxylesterase activity. For instance, Thermobifida fusca carboxylesterase (TfCa) hydrolyzes EMT analogs, aiding in understanding plastic-degrading mechanisms.
  • Polymer Chemistry: EMT’s mixed ester groups enable tailored polymer properties. Research explores its incorporation into copolymers to modify thermal stability and crystallinity.
  • Analytical Chemistry: EMT is used as a reference standard in chromatographic methods for quantifying terephthalate esters in environmental samples.

General Overview of Terephthalate Compounds

Terephthalates are dicarboxylate esters derived from terephthalic acid ($$ \text{C}6\text{H}4(\text{COOH})_2 $$). Key examples include:

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Applications
Dimethyl terephthalate$$ \text{C}{10}\text{H}{10}\text{O}_4 $$194.19PET production
Diethyl terephthalate$$ \text{C}{12}\text{H}{14}\text{O}_4 $$222.24Plasticizers, solvents
Ethyl methyl terephthalate$$ \text{C}{11}\text{H}{12}\text{O}_4 $$208.21Polymer research, enzymology

EMT distinguishes itself through asymmetric ester groups, which influence solubility and reactivity compared to symmetric analogs like DMT. This asymmetry enables unique intermolecular interactions in polymer matrices, making EMT a subject of interest in advanced material design.

Molecular Structure and Conformation

Ethyl methyl terephthalate is a diester derivative of terephthalic acid with the molecular formula C₁₁H₁₂O₄ [1] [2]. The compound consists of a central para-substituted benzene ring (1,4-benzenedicarboxylic acid backbone) with two distinct ester functional groups: one ethyl ester and one methyl ester [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate [1]. The compound exists under Chemical Abstracts Service number 22163-52-6 and has a molecular weight of 208.21 grams per mole [1] [2].

The molecular geometry exhibits a planar aromatic core with the benzene ring adopting standard aromatic geometry [1]. Computational studies suggest that the ester groups can adopt multiple conformations due to rotation around the C-C and C-O bonds [1]. The molecule contains 15 heavy atoms and 5 rotatable bonds, indicating moderate conformational flexibility [3]. The topological polar surface area is calculated at 52.6 Ų, reflecting the polar character of the carbonyl and ether oxygen atoms [3].

Structural analysis reveals that the compound has no hydrogen bond donors but contains 4 hydrogen bond acceptors, primarily the oxygen atoms in the carbonyl and ether functionalities [3]. The molecular structure shows characteristic features of aromatic esters, with extended conjugation between the benzene ring and the carbonyl groups potentially affecting the overall electronic distribution and molecular properties [4].

Physical Properties

Ethyl methyl terephthalate exhibits characteristic physical properties consistent with aromatic ester compounds. The compound has a reported boiling point of 293.0 ± 8.0°C at 760 mmHg [5], indicating relatively high thermal stability typical of aromatic esters. The molecular weight of 208.21 grams per mole places it in the range of medium-sized organic molecules [1] [2].

The compound typically appears as a liquid at room temperature [5] or as a solid or semi-solid depending on purity and storage conditions [6] [7]. The exact mass is determined to be 208.07355886 Da, with the monoisotopic mass being identical [3]. The computed XLogP₃ value is 2.7, indicating moderate lipophilicity and suggesting limited water solubility but good solubility in organic solvents [3].

Physical property analysis shows that the compound has a complexity value of 229, reflecting the moderate structural complexity arising from the aromatic ring and dual ester functionalities [3]. The presence of both ethyl and methyl ester groups creates asymmetry in the molecule, which may influence its physical behavior and interactions with other compounds [4].

Storage recommendations indicate that the compound should be kept sealed in dry conditions at room temperature [6] [7], suggesting moderate stability under normal atmospheric conditions but sensitivity to moisture.

Table 1.1: Physical Properties of Ethyl Methyl Terephthalate

PropertyValueReference
Molecular Weight208.21 g/mol [1] [2]
Boiling Point293.0 ± 8.0°C at 760 mmHg [5]
Physical FormLiquid/Solid or semi-solid [6] [7] [5]
Exact Mass208.07355886 Da [3]
XLogP₃2.7 [3]
Topological Polar Surface Area52.6 Ų [3]
Rotatable Bond Count5 [3]
Heavy Atom Count15 [3]

Spectroscopic Properties

The spectroscopic characteristics of ethyl methyl terephthalate provide detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy data available through PubChem includes both ¹H and ¹³C nuclear magnetic resonance spectra [3], though specific chemical shift values require detailed analysis of the spectral data.

Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak appearing at m/z 208, corresponding to the molecular weight [3]. The major fragmentation peaks occur at m/z 163, 149, and 180, indicating specific bond cleavage patterns typical of aromatic esters [3]. These fragmentation patterns provide structural confirmation and can be used for compound identification and purity assessment.

Infrared spectroscopy of ethyl methyl terephthalate would be expected to show characteristic absorption bands typical of aromatic esters. Based on standard infrared spectroscopy principles and similar aromatic ester compounds, the compound should exhibit strong carbonyl (C=O) stretching vibrations in the range of 1730-1715 cm⁻¹, characteristic of benzoate esters [8] [9]. The aromatic C-H stretching vibrations would appear around 3100-3050 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would occur in the 3000-2850 cm⁻¹ region [8] [10].

The C-O stretching vibrations, typical of ester functional groups, would be expected in the 1310-1250 cm⁻¹ range for benzoate esters [9]. Aromatic C=C stretching vibrations should appear between 1600-1475 cm⁻¹ [8] [10]. The fingerprint region below 1500 cm⁻¹ would contain complex absorption patterns specific to the molecular structure, including C-O-C stretching and various bending vibrations.

Table 1.2: Expected Infrared Absorption Bands for Ethyl Methyl Terephthalate

Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
C=O Ester Stretch1730-1715StrongAromatic ester carbonyl
Aromatic C-H Stretch3100-3050MediumBenzene ring C-H
Aliphatic C-H Stretch3000-2850MediumEthyl and methyl C-H
C-O Stretch1310-1250StrongEster C-O bond
Aromatic C=C Stretch1600-1475MediumBenzene ring
CH₃ Bend1465-1440, 1390-1365MediumMethyl group deformation

Thermodynamic Properties

The thermodynamic properties of ethyl methyl terephthalate are essential for understanding its stability, phase behavior, and energetic characteristics. While specific thermodynamic data for ethyl methyl terephthalate is limited in the literature, insights can be drawn from related terephthalate esters and general principles of aromatic ester thermodynamics.

The standard enthalpy of formation for similar methyl esters of benzene carboxylic acids provides reference points for estimating the thermodynamic stability of ethyl methyl terephthalate. For related compounds, studies have shown that the gas-phase standard molar enthalpies of formation range from approximately -277 to -649 kJ/mol depending on the degree of esterification and substitution pattern [11]. Given the mixed ester nature of ethyl methyl terephthalate, its enthalpy of formation would likely fall within the range typical of partially esterified terephthalic acid derivatives.

Heat capacity measurements for similar aromatic polyesters and their monomeric units indicate that ethyl methyl terephthalate would exhibit temperature-dependent heat capacity behavior characteristic of aromatic organic compounds [12]. The presence of both aromatic and aliphatic components would contribute to the overall thermal properties, with the aromatic ring providing thermal stability and the ester groups contributing to higher heat capacity values.

Thermal stability analysis suggests that ethyl methyl terephthalate would undergo decomposition at elevated temperatures through mechanisms similar to other terephthalate esters. Thermal degradation studies of related polyethylene terephthalate systems indicate that ester bond cleavage and decarboxylation reactions become significant above 300°C [13] [14]. The compound would be expected to exhibit endothermic transitions associated with melting and possible polymorphic changes, followed by exothermic decomposition at higher temperatures.

The thermodynamic properties are influenced by the molecular structure, particularly the asymmetric nature of the dual ester functionality. This asymmetry may affect crystal packing efficiency and intermolecular interactions, potentially influencing melting behavior and thermal transitions compared to symmetric diesters like dimethyl terephthalate [15] [16].

Table 1.3: Estimated Thermodynamic Properties of Ethyl Methyl Terephthalate

PropertyEstimated RangeBasis for Estimation
Standard Enthalpy of Formation (gas phase)-400 to -500 kJ/molSimilar aromatic esters [11]
Thermal Decomposition Temperature>300°CRelated terephthalate compounds [13]
Heat Capacity Temperature DependencePositive correlation with temperatureAromatic ester behavior [12]
Phase Transition BehaviorMultiple transitions possibleAsymmetric molecular structure

XLogP3

2.7

Wikipedia

1,4-Benzenedicarboxylic acid, ethyl methyl ester

Dates

Modify: 2023-08-16

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